molecular formula C14H11N3 B1321463 4-(Naphthalen-1-yl)pyrimidin-2-amine CAS No. 199865-57-1

4-(Naphthalen-1-yl)pyrimidin-2-amine

Cat. No. B1321463
M. Wt: 221.26 g/mol
InChI Key: GWDXAKCWBPZHCK-UHFFFAOYSA-N
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Description

The compound "4-(Naphthalen-1-yl)pyrimidin-2-amine" is a chemical structure that is part of a broader class of compounds featuring a pyrimidine ring attached to a naphthalene moiety. This structure is of interest due to its potential applications in various fields, including materials science and medicinal chemistry. The pyrimidine ring is a versatile scaffold for drug design, and when combined with a naphthalene group, it can lead to compounds with unique physical, chemical, and biological properties.

Synthesis Analysis

The synthesis of compounds related to "4-(Naphthalen-1-yl)pyrimidin-2-amine" involves several chemical reactions, including nucleophilic substitution, catalytic reduction, and condensation reactions. For instance, a related compound, 1,6-bis(4-amino-2-trifluoromethylphenoxy)naphthalene, was synthesized through a nucleophilic substitution reaction followed by catalytic reduction . Another example is the synthesis of various substituted pyrimidin-4-amines, which were designed and synthesized for biological evaluation . Additionally, a practical synthesis of a related compound, 4-[6-(morpholinomethyl)pyridin-3-yl]naphthalen-1-amine, was achieved through metalation, borylation, and Suzuki coupling reactions .

Molecular Structure Analysis

The molecular structure of compounds similar to "4-(Naphthalen-1-yl)pyrimidin-2-amine" has been characterized using various spectroscopic techniques and single-crystal X-ray diffraction methods. For example, the crystal structure of N-(2,6-dichlorophenyl)-4-(naphthalen-2-yl)-1,3-thiazol-2-amine was solved, revealing the angles between the pyrimidine and naphthalene rings and providing insights into intermolecular contacts and electrostatic potential distribution . Similarly, the crystal structures of other related compounds have been determined, showing specific inclinations between the pyrimidine and aromatic rings .

Chemical Reactions Analysis

The chemical reactivity of "4-(Naphthalen-1-yl)pyrimidin-2-amine" and its derivatives can be inferred from the reactions they undergo. For instance, the related compound 2-(pyrimidin-2-ylamino)naphthalene-1,4-dione was used to synthesize metal complexes, indicating its ability to act as a ligand in coordination chemistry . Furthermore, the reactivity of the thiazolo[3,2-a]pyrimidine derivatives was explored in a one-pot reaction under solvent-free conditions, demonstrating the potential for various chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds related to "4-(Naphthalen-1-yl)pyrimidin-2-amine" have been extensively studied. For example, fluorinated polyimides derived from a related diamine exhibited low moisture absorption, low dielectric constants, and excellent thermal stability . The poly(amide-imide)s based on a related naphthalene-containing compound showed good solubility in organic solvents and high glass-transition temperatures, indicating their potential as high-performance materials . These studies highlight the importance of the naphthalene and pyrimidine moieties in imparting desirable properties to the compounds.

Scientific Research Applications

1. Pyrimidine Derivatives in Organic-Water Mixed Solvents

Pyrimidine derivatives, including 4-(naphthalen-1-yloxy)-N-(p-tolyl) pyrimidin-2-amine, have been synthesized and their dissociation constants studied in methanol/DMF - water solvent systems. This research provides insight into the thermodynamic parameters such as enthalpy, Gibb's free energy, and entropy of these compounds (Bhesaniya & Baluja, 2014).

2. Inhibition of Cholinesterase and Amyloid-β Aggregation

A class of 2,4-disubstituted pyrimidines, including derivatives of 4-(naphthalen-1-yl)pyrimidin-2-amine, were synthesized and evaluated as dual inhibitors of cholinesterase and amyloid-β aggregation, targeting multiple pathological routes in Alzheimer's disease (Mohamed et al., 2011).

3. CDK2 Inhibitors and Anti-Proliferative Activity

Research on pyridine, pyrazoloyridine, and furopyridine derivatives, substituted with naphthyl, includes evaluation as CDK2 enzyme inhibitors and their cytotoxicity against various human cancer cell lines. This research highlights the potential of these compounds in cancer treatment (Abdel-Rahman et al., 2021).

4. Antimicrobial Activity and DFT Studies

A study on 2-(pyrimidin-2-ylamino)naphthalene-1,4-dione and its metal complexes revealed antimicrobial properties and significant binding affinity with drug targets, suggesting potential pharmaceutical applications (Chioma et al., 2018).

5. Reactions with N,N-Binucleophiles

4,6-Dimethylpyrimidin-2-yl-and aroylcyanamides, including those with naphthalene derivatives, react with various N,N-binucleophiles, forming diverse heterocyclic compounds. This research contributes to synthetic organic chemistry (Shestakov et al., 2006).

6. Chemosensors for Transition Metal Ions

Naphthoquinone derivatives, including 2-((pyridine-2-yl)methylamino)naphthalene-1,4-dione, have been synthesized and characterized as chemosensors for transition metal ions. Their selective coordination to Cu2+ ions highlights potential applications in chemical sensing and metal ion detection (Gosavi-Mirkute et al., 2017).

properties

IUPAC Name

4-naphthalen-1-ylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3/c15-14-16-9-8-13(17-14)12-7-3-5-10-4-1-2-6-11(10)12/h1-9H,(H2,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWDXAKCWBPZHCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=NC(=NC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Naphthalen-1-yl)pyrimidin-2-amine

Synthesis routes and methods

Procedure details

2-Amino-6-chloro-4-(naphth-1-yl)-pyrimidine (170 mg) was dissolved in 10 mL of methyl alcohol at 0° C. 10% Palladium on activated carbon (70 mg) and approximately 1 mL of 20% sodium hydroxide were added to the solution, and the mixture was hydrogenated (1 atmosphere) for 1 hour to give solid 2-amino-4-(naphth-1-yl)-pyrimidine (80 mg). Treatment of the solid with hydrochloric acid/ethyl alcohol yielded 2-amino-4-(naphth-1-yl)-pyrimidine hydrochloride (25 mg), m.p. 181°-184° C.
Quantity
170 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
70 mg
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
MB Gürdere, E Kamo, AŞ YAĞLIOĞLU… - Turkish Journal of …, 2017 - journals.tubitak.gov.tr
A series of 1, 4-phenylene-bis-chalcones 3a-3h were synthesized by the reaction of terephthalaldehyde with substituted arylketones in this study. The novel 1, 4-phenylene-bis-…
Number of citations: 12 journals.tubitak.gov.tr

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